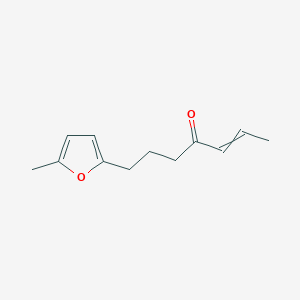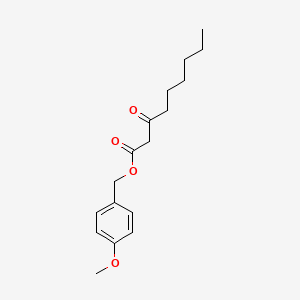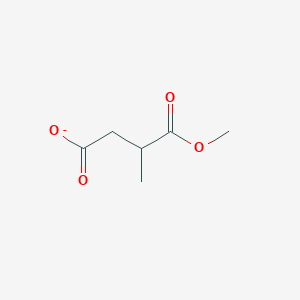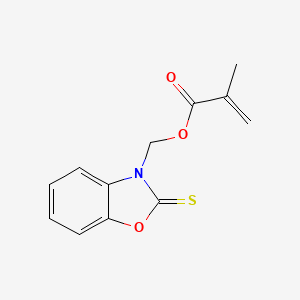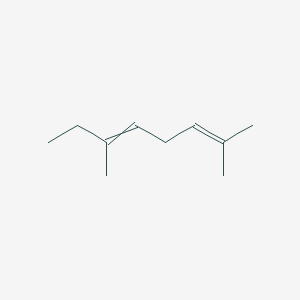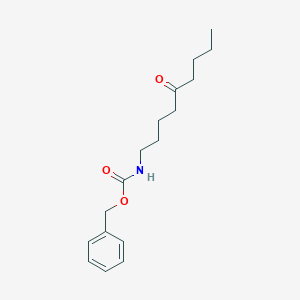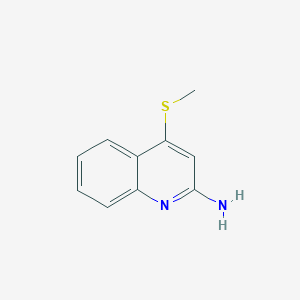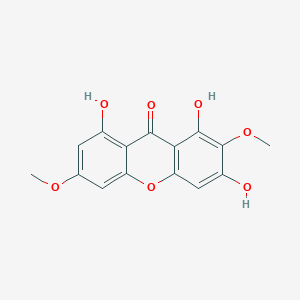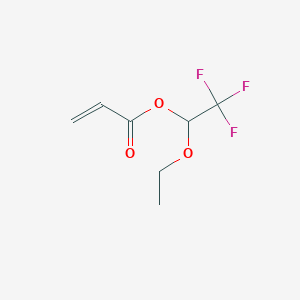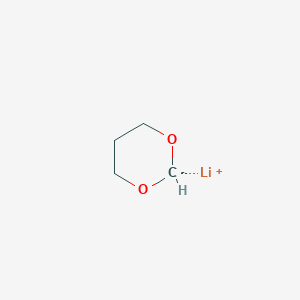
Lithium 1,3-dioxan-2-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium 1,3-dioxan-2-ide is an organolithium compound with the molecular formula C4H7LiO2. It is a derivative of 1,3-dioxane, where one of the hydrogen atoms is replaced by a lithium atom.
准备方法
Synthetic Routes and Reaction Conditions: Lithium 1,3-dioxan-2-ide can be synthesized through the deprotonation of 1,3-dioxane using a strong base such as n-butyllithium. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions. The general reaction scheme is as follows:
C4H8O2+n-BuLi→C4H7LiO2+n-BuH
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory preparation method. Scaling up would involve careful control of reaction conditions to ensure safety and yield optimization.
化学反应分析
Types of Reactions: Lithium 1,3-dioxan-2-ide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions with electrophiles such as alkyl halides.
Addition Reactions: It can add to carbonyl compounds to form new carbon-carbon bonds.
Deprotonation: It can deprotonate weak acids, acting as a strong base.
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with alkyl halides typically occur in aprotic solvents like THF at low temperatures.
Addition Reactions: Reactions with carbonyl compounds often require the presence of a catalyst and are conducted at low to moderate temperatures.
Deprotonation: This reaction is usually carried out in the presence of a weak acid under an inert atmosphere to prevent unwanted side reactions.
Major Products:
Nucleophilic Substitution: Produces substituted 1,3-dioxanes.
Addition Reactions: Forms new carbon-carbon bonds, leading to various substituted products.
Deprotonation: Results in the formation of lithium salts of the corresponding acids.
科学研究应用
Lithium 1,3-dioxan-2-ide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Polymer Chemistry: It is involved in the polymerization of 1,3-dioxane to create polymer electrolytes for lithium-metal batteries.
Materials Science: It is used in the development of new materials with unique properties, such as ion-conductive pathways in covalent organic frameworks.
作用机制
The mechanism by which lithium 1,3-dioxan-2-ide exerts its effects involves its role as a nucleophile and a strong base. It can deprotonate weak acids and participate in nucleophilic substitution and addition reactions. The molecular targets and pathways involved include:
Nucleophilic Centers: It targets electrophilic centers in molecules, facilitating substitution and addition reactions.
Acid-Base Reactions: It acts as a strong base, deprotonating weak acids and forming lithium salts.
相似化合物的比较
Lithium 1,4-dioxane: Another organolithium compound with similar reactivity but different structural properties.
Lithium 1,3-dioxolane: A related compound with a five-membered ring structure, used in similar applications.
Uniqueness: Lithium 1,3-dioxan-2-ide is unique due to its six-membered ring structure, which provides different steric and electronic properties compared to its five-membered ring analogs. This difference can influence its reactivity and the types of reactions it can undergo.
属性
CAS 编号 |
118418-18-1 |
|---|---|
分子式 |
C4H7LiO2 |
分子量 |
94.1 g/mol |
InChI |
InChI=1S/C4H7O2.Li/c1-2-5-4-6-3-1;/h4H,1-3H2;/q-1;+1 |
InChI 键 |
AIYSHYBPUUZWMZ-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C1CO[CH-]OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


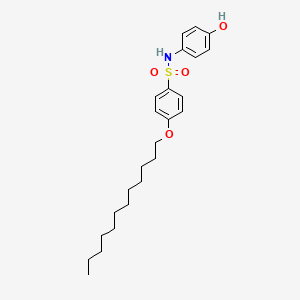
![3-(2,2-Dichloroethenyl)-3-[(methylsulfanyl)methyl]pentane-2,4-dione](/img/structure/B14305994.png)
